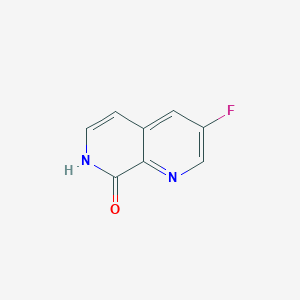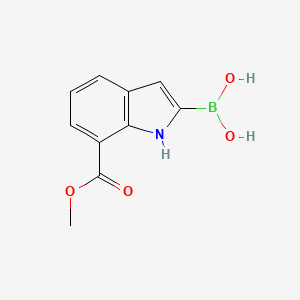![molecular formula C26H18 B8248814 9-([1,1'-Biphenyl]-2-yl)anthracene](/img/structure/B8248814.png)
9-([1,1'-Biphenyl]-2-yl)anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-([1,1’-Biphenyl]-2-yl)anthracene: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It consists of an anthracene core substituted with a biphenyl group at the 9-position. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields, particularly in materials science and organic electronics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-([1,1’-Biphenyl]-2-yl)anthracene typically involves the coupling of anthracene with a biphenyl derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated anthracene in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or DMF at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for 9-([1,1’-Biphenyl]-2-yl)anthracene are not well-documented, large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: 9-([1,1’-Biphenyl]-2-yl)anthracene can undergo oxidation reactions, typically forming quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents can be introduced at various positions on the anthracene or biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sulfuric acid (H₂SO₄) for sulfonation, or aluminum chloride (AlCl₃) for Friedel-Crafts acylation.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracenes depending on the reagents used.
科学研究应用
Chemistry: 9-([1,1’-Biphenyl]-2-yl)anthracene is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of conjugation and electronic effects in polycyclic aromatic systems.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of anthracene are explored for their potential in photodynamic therapy and as fluorescent probes for biological imaging.
Industry: In the industrial sector, this compound is of interest for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent luminescent properties.
作用机制
The mechanism by which 9-([1,1’-Biphenyl]-2-yl)anthracene exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions that result in fluorescence. This property is exploited in various applications, including OLEDs and fluorescence microscopy. The molecular targets and pathways involved are related to its ability to participate in π-π interactions and its high degree of conjugation, which facilitates efficient energy transfer processes.
相似化合物的比较
- 2-tert-butyl-9,10-bis(2-biphenyl)anthracene (TBBPA)
- 2-tert-butyl-9,10-bis[2-(1-naphthyl)phenyl]anthracene (TBNPA)
Comparison: 9-([1,1’-Biphenyl]-2-yl)anthracene is unique in its specific substitution pattern, which imparts distinct photophysical properties compared to other anthracene derivatives. For instance, TBBPA and TBNPA exhibit deep-blue emission with high fluorescence quantum yields, but their non-coplanar structures differ from the more planar structure of 9-([1,1’-Biphenyl]-2-yl)anthracene, affecting their electronic properties and applications in optoelectronics .
属性
IUPAC Name |
9-(2-phenylphenyl)anthracene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18/c1-2-10-19(11-3-1)22-14-8-9-17-25(22)26-23-15-6-4-12-20(23)18-21-13-5-7-16-24(21)26/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDCOYDOXRMVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
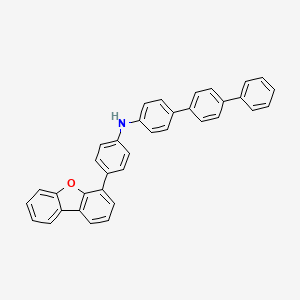
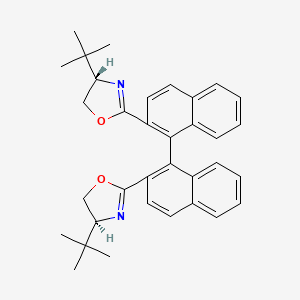
![N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B8248756.png)
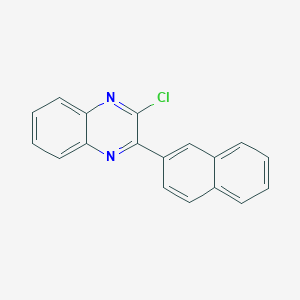
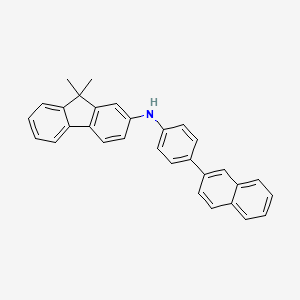
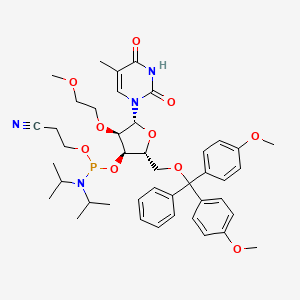
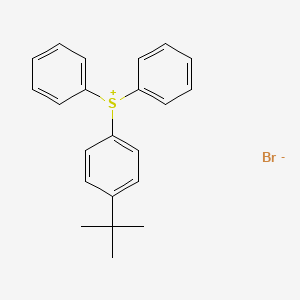
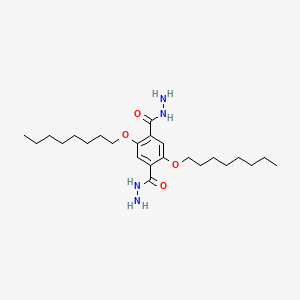
![N-([1,1'-biphenyl]-2-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B8248807.png)
![2-Chlorobenzo[c]phenanthrene](/img/structure/B8248812.png)
![2-Methyl-2,6-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B8248831.png)
